E-64c

Description

Structure

3D Structure

Propriétés

IUPAC Name |

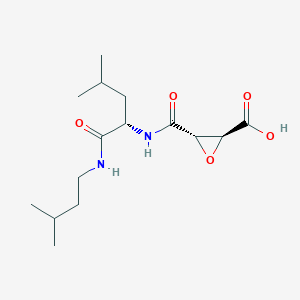

(2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-8(2)5-6-16-13(18)10(7-9(3)4)17-14(19)11-12(22-11)15(20)21/h8-12H,5-7H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMSYZJDIQPSDI-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(CC(C)C)NC(=O)C1C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76684-89-4 | |

| Record name | Loxistatin acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76684-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076684894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

E-64c: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-64c, also known as Loxistatin Acid or EP-475, is a potent, irreversible, and highly specific inhibitor of cysteine proteases.[1][2] Derived from the natural product E-64, which was first isolated from the fungus Aspergillus japonicus, this compound has become an invaluable tool in biochemical and cellular research.[3][4] Its mechanism involves the covalent modification of the active site cysteine residue, leading to permanent inactivation of the target enzyme.[2][3] This inhibitor and its cell-permeable prodrug form, E-64d, are widely used to investigate the physiological and pathological roles of cysteine proteases, particularly cathepsins and calpains, in diseases ranging from cancer to neurodegenerative disorders.[3][5] This guide provides an in-depth examination of the molecular mechanism, target kinetics, relevant cellular pathways, and experimental protocols associated with this compound.

Core Mechanism of Action: Covalent Inactivation

The inhibitory activity of this compound is conferred by its L-trans-epoxysuccinyl group.[4] The core mechanism is a targeted, irreversible covalent modification of the target enzyme.

The process unfolds in two key stages, often beginning with the administration of the cell-permeable prodrug, E-64d:

-

Intracellular Activation (Prodrug Conversion) : E-64d, the ethyl ester form of this compound, is designed for enhanced membrane permeability.[5][6] Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ester bond, converting the inactive prodrug E-64d into its biologically active carboxylic acid form, this compound.[5] This intracellular conversion strategy ensures that the active inhibitor is generated at its site of action.

-

Irreversible Covalent Bonding : The epoxide ring of this compound is highly electrophilic. The catalytic cycle of a cysteine protease involves a highly reactive thiolate anion (Cys-S⁻) in its active site. This thiolate acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.[4] This nucleophilic attack results in the opening of the epoxide ring and the formation of a highly stable and irreversible thioether bond between the inhibitor and the active site cysteine residue.[7][8] This covalent modification permanently blocks the active site, rendering the enzyme catalytically inactive.

Target Specificity and Quantitative Kinetics

This compound is highly selective for cysteine proteases and does not significantly inhibit other protease classes like serine or aspartic proteases.[8] Its primary targets include a wide range of papain-family cysteine proteases, such as cathepsins B, H, K, L, and S, as well as calpains.[1][2][3] The efficiency of inhibition varies between different proteases, as reflected by their inactivation rate constants and IC50 values.

| Target Protease | Inhibitor | Parameter | Value | Notes |

| Cathepsin B | This compound | Inactivation Rate (k_inact_ / K_i) | 2.98 x 10⁵ M⁻¹s⁻¹ | Demonstrates high potency.[2] |

| Cathepsin L | This compound | Inactivation Rate (k_inact_ / K_i) | 2.06 x 10⁵ M⁻¹s⁻¹ | Demonstrates high potency.[2] |

| Cathepsin K | E-64 | IC50 | 1.4 nM | Data for parent compound E-64; indicates high potency.[3] |

| Cathepsin L | E-64 | IC50 | 2.5 nM | Data for parent compound E-64.[3] |

| Cathepsin S | E-64 | IC50 | 4.1 nM | Data for parent compound E-64.[3] |

| Cathepsin X | E-64 | Inactivation Rate (k_inact_ / K_i) | 775 M⁻¹s⁻¹ | Relatively lower potency compared to other cathepsins.[9] |

| Papain | E-64 | IC50 | 9 nM | Data for parent compound E-64.[10] |

Note: Some quantitative data is for the parent compound E-64, which shares a similar inhibitory mechanism with this compound and provides valuable context for its high potency.[11]

Involvement in Cellular Pathways: Inhibition of TGF-β Signaling

Cysteine cathepsins are not merely involved in lysosomal protein turnover; they play critical roles in sophisticated signaling pathways that can influence disease progression. One such pathway is the Transforming Growth Factor-β (TGF-β) signaling cascade, which is crucial in development and carcinogenesis.[12]

In some cancer models, TGF-β signaling upregulates the expression of pro-cathepsin L.[3] Following autocatalytic activation, active Cathepsin L contributes to the degradation of the extracellular matrix (ECM), a key step in promoting tumor cell invasion and metastasis.[3] By irreversibly inhibiting active Cathepsin L, this compound can disrupt this pathological process, thereby blocking a critical downstream effect of the TGF-β pathway.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Determination of IC50)

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific cysteine protease.[3]

Materials:

-

Recombinant human cathepsin (e.g., Cathepsin L)

-

Fluorogenic cathepsin substrate (e.g., Z-FR-AMC)

-

Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5

-

This compound stock solution (in DMSO or water)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution of this compound in Assay Buffer. A typical final concentration range might be 1 nM to 10 µM.

-

Plate Setup: Add 50 µL of the diluted this compound solutions to the wells of the 96-well plate. Include "no-inhibitor" control wells containing only Assay Buffer.

-

Add Enzyme: Add 25 µL of the recombinant cathepsin solution (pre-diluted in Assay Buffer to a working concentration) to each well.

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the irreversible inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 25 µL of the fluorogenic substrate solution to all wells to start the enzymatic reaction.

-

Measure Fluorescence: Immediately begin monitoring the increase in fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the fluorescence vs. time plot.

-

Calculate the percentage of inhibition relative to the "no-inhibitor" control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

-

Cell-Based Intracellular Cathepsin Activity Assay

This protocol measures the effect of E-64d (the cell-permeable prodrug) on intracellular cathepsin activity in live cells.

Materials:

-

Cell line of interest cultured in appropriate medium

-

E-64d stock solution (in DMSO)

-

Cell-permeable fluorogenic cathepsin substrate (e.g., Magic Red™ Cathepsin B Assay Kit)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of E-64d (and a vehicle-only control) for a specified period (e.g., 4-24 hours) to allow for cellular uptake and conversion to this compound.

-

Substrate Loading: Remove the treatment medium and wash the cells with PBS. Add the cell-permeable fluorogenic substrate, prepared according to the manufacturer's instructions.

-

Incubation: Incubate the cells at 37°C for the recommended time to allow for substrate cleavage by active intracellular cathepsins.

-

Wash and Analyze: Wash the cells with PBS to remove excess, un-cleaved substrate.

-

Quantification: Analyze the intracellular fluorescence using a fluorescence microscope for imaging or a flow cytometer for quantitative population analysis. The reduction in fluorescence intensity in treated cells relative to the control indicates the degree of cathepsin inhibition.[3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. benchchem.com [benchchem.com]

- 4. E-64 - Wikipedia [en.wikipedia.org]

- 5. The cysteine protease inhibitor, E64d, reduces brain amyloid-β and improves memory deficits in Alzheimer’s disease animal models by inhibiting cathepsin B, but not BACE1, β-secretase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Differential cathepsin responses to inhibitor-induced feedback: E-64 and cystatin C elevate active cathepsin S and suppress active cathepsin L in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agscientific.com [agscientific.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Structural basis of inhibition of cysteine proteases by E-64 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Target Proteases of E-64c

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of E-64c, a potent irreversible inhibitor of cysteine proteases. It details its primary targets, quantitative inhibitory data, experimental protocols for its use, and its impact on key signaling pathways.

Core Concepts: this compound and its Mechanism of Action

This compound, also known as loxistatin acid, is the active carboxylic acid form of the cell-permeable prodrug E-64d (loxistatin). It belongs to the E-64 family of epoxide-based inhibitors originally isolated from Aspergillus japonicus. The inhibitory activity of this compound is conferred by its trans-epoxysuccinyl group.

The mechanism of irreversible inhibition involves the nucleophilic attack by the active site cysteine thiol of the target protease on one of the electrophilic carbons of the epoxide ring. This results in the formation of a stable thioether bond, rendering the enzyme inactive.

Primary Protease Targets of this compound

This compound is a broad-spectrum inhibitor of cysteine proteases, with primary targets including members of the cathepsin and calpain families.

Cathepsins

Cathepsins are a group of proteases found in lysosomes and are involved in various physiological processes, including protein degradation, antigen presentation, and apoptosis. Dysregulation of cathepsin activity is implicated in numerous diseases, such as cancer, neurodegenerative disorders, and osteoporosis. This compound potently inhibits several key cathepsins:

-

Cathepsin B: Involved in protein turnover, proenzyme activation, and extracellular matrix degradation. It has been implicated in tumor invasion and metastasis.

-

Cathepsin H: An aminopeptidase involved in protein processing.

-

Cathepsin L: A highly potent endopeptidase involved in protein degradation, antigen processing, and prohormone processing. It is also implicated in cancer and cardiovascular disease.

-

Cathepsin K: The primary protease responsible for bone resorption by osteoclasts. It is a major target for osteoporosis therapies.

-

Cathepsin S: Plays a crucial role in the processing of the invariant chain of MHC class II molecules, making it important for antigen presentation.

Calpains

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. They are involved in various cellular processes, including cytoskeleton remodeling, signal transduction, and apoptosis. The two major ubiquitous isoforms are calpain-1 (μ-calpain) and calpain-2 (m-calpain). Overactivation of calpains is associated with neurodegenerative diseases, ischemic injury, and muscular dystrophy.

Quantitative Inhibitory Data

The potency of this compound is best described by its second-order rate constant for inactivation (kinact/Ki), which reflects both its binding affinity (Ki) and its rate of covalent modification (kinact). While specific IC50 and Ki values for this compound are not as widely reported as for its parent compound E-64, some key kinetic data are available.

| Target Protease | Inhibitor | Parameter | Value | Reference(s) |

| Cathepsin B | This compound | kinact/Ki (M-1s-1) | 2.98 x 105 | |

| Cathepsin L | This compound | kinact/Ki (M-1s-1) | 2.06 x 105 | |

| Cathepsin K | E-64 | IC50 (nM) | 1.4 | [1][2] |

| Cathepsin L | E-64 | IC50 (nM) | 2.5 | [1][2] |

| Cathepsin S | E-64 | IC50 (nM) | 4.1 | [1][2] |

| Papain | E-64 | IC50 (nM) | 9 | [3][4] |

| Calpain | E-64 | - | Inhibited | [3] |

Note: The IC50 values for E-64 provide a strong indication of the high potency of this class of inhibitors against these targets. This compound is reported to have even higher inhibitory potency for cathepsins B and L compared to E-64.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Determination of kinact/Ki)

This protocol describes a fluorometric assay to determine the kinetic parameters of irreversible inhibition of a target cysteine protease by this compound.

Materials:

-

Recombinant human cathepsin or calpain

-

Fluorogenic substrate (e.g., Z-FR-AMC for cathepsins B and L)

-

Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5, with 5 mM DTT for cathepsins)

-

This compound stock solution (in DMSO or water)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer. The final substrate concentration should be at or below its Km value.

-

Inhibitor Dilutions: Prepare a series of dilutions of this compound in the assay buffer.

-

Kinetic Measurement:

-

In the wells of the 96-well plate, add the assay buffer and the this compound dilutions.

-

Initiate the reaction by adding the enzyme to each well.

-

Immediately add the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time in a kinetic mode.

-

-

Data Analysis:

-

For each inhibitor concentration, fit the progress curves (fluorescence vs. time) to the equation for irreversible inhibition to obtain the observed rate of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentration.

-

Fit the data to the following equation to determine kinact and Ki: k_obs = k_inact * [I] / (K_i * (1 + [S]/K_m) + [I])

-

The second-order rate constant is then calculated as kinact/Ki.

-

Cell-Based Cathepsin Activity Assay

This protocol measures intracellular cathepsin activity in live cells treated with the cell-permeable prodrug E-64d.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

E-64d

-

Cell-permeable fluorogenic cathepsin substrate (e.g., a cell-permeable version of Z-FR-AMC)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

-

Inhibitor Treatment: Treat the cells with various concentrations of E-64d for a desired period (e.g., 2-24 hours). Include a vehicle-treated control.

-

Substrate Loading: Wash the cells with PBS and then incubate them with the cell-permeable fluorogenic substrate according to the manufacturer's instructions.

-

Analysis:

-

Wash the cells to remove excess substrate.

-

Measure the intracellular fluorescence using a fluorescence microscope or a flow cytometer.

-

Quantify the fluorescence intensity in the treated cells relative to the control to determine the extent of cathepsin inhibition.

-

In Vivo Experimental Protocol for Cerebral Ischemia in Rats

This protocol is a representative example of an in vivo study using this compound or its prodrug E-64d to assess neuroprotective effects.

Animal Model:

-

Male Sprague-Dawley rats.

-

Induction of focal cerebral ischemia via middle cerebral artery occlusion (MCAO).

Inhibitor Administration:

-

This compound: Administered at a dose of 400 mg/kg intraperitoneally (i.p.), twice a day for 3 days, with the first dose given before the induction of ischemia.[5]

-

E-64d: A single dose of 5 mg/kg i.p. administered 30 minutes before MCAO.[6][7] Alternatively, for chronic studies, E-64d can be administered orally at 10 mg/kg/day.[8][9]

Assessment of Efficacy:

-

Neurological Deficit Scoring: Evaluate motor and sensory deficits at various time points post-ischemia.

-

Infarct Volume Measurement: At the end of the study, sacrifice the animals and stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

-

Histological and Immunohistochemical Analysis:

-

Perform H&E staining to assess neuronal damage.

-

Use immunohistochemistry to detect markers of apoptosis (e.g., cleaved caspase-3) and the levels of calpain or cathepsin substrates (e.g., spectrin breakdown products, microtubule-associated protein 2).

-

-

Biochemical Assays: Homogenize brain tissue to measure the activity of cathepsins and calpains using specific fluorogenic substrates.

Signaling Pathways and Experimental Workflows

Cathepsin-Mediated Apoptosis Signaling Pathway

Cathepsins released from the lysosome into the cytosol can initiate apoptosis through various pathways, including the cleavage of Bid, which in turn activates the mitochondrial apoptotic pathway.

Calpain Activation and Neurodegeneration Signaling

Increased intracellular calcium levels lead to the activation of calpains, which then cleave various cellular substrates, contributing to neuronal injury and death.

Experimental Workflow for Characterizing this compound

This workflow outlines the key steps in the preclinical characterization of this compound or its prodrugs.

References

- 1. E-64, cysteine protease inhibitor (CAS 66701-25-5) | Abcam [abcam.com]

- 2. agscientific.com [agscientific.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Suppressive effect of this compound on ischemic degradation of cerebral proteins following occlusion of the middle cerebral artery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurovascular and neuronal protection by E64d after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cathepsin and calpain inhibitor E64d attenuates matrix metalloproteinase-9 activity after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The cysteine protease inhibitor, E64d, reduces brain amyloid-β and improves memory deficits in Alzheimer’s disease animal models by inhibiting cathepsin B, but not BACE1, β-secretase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cysteine Protease Cathepsin B Is a Key Drug Target and Cysteine Protease Inhibitors Are Potential Therapeutics for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

E-64c: A Technical Guide to a Potent Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-64c, also known as Loxistatin Acid, is a potent, irreversible inhibitor of cysteine proteases. As a synthetic derivative of the natural product E-64, it has been a valuable tool in elucidating the roles of these enzymes in various physiological and pathological processes. This in-depth technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound. It includes a detailed summary of its inhibitory activity against key cysteine proteases, comprehensive experimental protocols for its characterization, and a depiction of its impact on relevant signaling pathways. This document is intended to serve as a critical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction: From a Fungal Metabolite to a Powerful Research Tool

The story of this compound begins with its parent compound, E-64, a natural product first isolated from the fungus Aspergillus japonicus in 1978. E-64 demonstrated potent and specific inhibitory activity against a range of cysteine proteases, sparking interest in its potential as a pharmacological agent and research tool. This led to the development of synthetic analogs with improved properties, including this compound (Loxistatin Acid) and its cell-permeable ethyl ester prodrug, Aloxistatin (E-64d). This compound itself is a derivative of E-64, designed to enhance its utility in various experimental systems.

This compound, with the chemical name (2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid, is a potent and irreversible inhibitor of cysteine proteases such as cathepsins and calpains. Its mechanism of action involves the covalent modification of the active site cysteine residue, rendering the enzyme inactive. This high specificity and potency have made this compound an invaluable molecule for studying the roles of cysteine proteases in a multitude of biological processes, including protein degradation, apoptosis, and neurodegeneration.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is essential for its effective use in research.

| Property | Value |

| Chemical Formula | C₁₅H₂₆N₂O₅ |

| Molecular Weight | 314.38 g/mol |

| CAS Number | 76684-89-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (≥62 mg/mL) and ethanol. Sparingly soluble in water. |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action: Irreversible Covalent Inhibition

This compound functions as a mechanism-based irreversible inhibitor. Its inhibitory activity is primarily attributed to the trans-epoxysuccinyl group. The catalytic cysteine residue in the active site of the target protease performs a nucleophilic attack on one of the electrophilic carbon atoms of the epoxide ring. This results in the opening of the epoxide ring and the formation of a stable thioether bond between the inhibitor and the enzyme, leading to irreversible inactivation.

Caption: Covalent modification of a cysteine protease active site by this compound.

Quantitative Inhibitory Data

The potency of this compound and its parent compound E-64 has been quantified against a range of cysteine proteases. The following tables summarize key inhibitory constants.

Table 1: Inhibitory Activity of this compound

| Target Protease | Inhibition Parameter | Value | Reference |

| Cathepsin B | Inactivation Rate Constant (k₂/Kᵢ) | 2.98 x 10⁵ M⁻¹s⁻¹ | [1] |

| Cathepsin L | Inactivation Rate Constant (k₂/Kᵢ) | 2.06 x 10⁵ M⁻¹s⁻¹ | [1] |

Table 2: Inhibitory Activity of E-64

| Target Protease | IC₅₀ (nM) | Reference |

| Papain | 9 | [2] |

| Cathepsin K | 1.4 | [3] |

| Cathepsin L | 2.5 | [3] |

| Cathepsin S | 4.1 | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of this compound's activity.

In Vitro Cysteine Protease Inhibition Assay (Determination of IC₅₀)

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific cysteine protease.

Materials:

-

Recombinant human cathepsin or calpain

-

Fluorogenic substrate (e.g., Z-FR-AMC for cathepsins B and L)

-

Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in Assay Buffer.

-

In the wells of the 96-well plate, add the diluted this compound solutions. Include a vehicle control (Assay Buffer with DMSO).

-

Add the recombinant cysteine protease solution to each well and incubate for a defined pre-incubation time (e.g., 30 minutes) at 37°C to allow for irreversible inhibition.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately monitor the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC-based substrates) over time in a microplate reader.

-

Calculate the initial reaction velocity for each this compound concentration.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Determination of Kinetic Constants (kᵢₙₐ꜀ₜ and Kᵢ) for Irreversible Inhibition

For irreversible inhibitors like this compound, determining the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibitor constant (Kᵢ) provides a more complete understanding of their potency.

Procedure:

-

Incubate the target enzyme with various concentrations of this compound for different time intervals.

-

At each time point, measure the residual enzyme activity using a suitable substrate.

-

Plot the natural logarithm of the residual enzyme activity versus time for each inhibitor concentration. The slope of the resulting lines represents the observed rate of inactivation (kₒᵦₛ).

-

Plot the kₒᵦₛ values against the corresponding inhibitor concentrations.

-

Fit the data to the following equation to determine kᵢₙₐ꜀ₜ and Kᵢ: kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I]) where [I] is the inhibitor concentration.

References

- 1. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppressive effect of this compound on ischemic degradation of cerebral proteins following occlusion of the middle cerebral artery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

E-64c in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. The processing of the amyloid precursor protein (APP) by secretase enzymes is a key pathway in Aβ generation. While β-secretase (BACE1) is considered the primary enzyme for initiating the amyloidogenic pathway, research has identified alternative pathways. This technical guide focuses on the role of E-64c, a potent and irreversible inhibitor of cysteine proteases, in the context of Alzheimer's disease research. This compound, and its cell-permeable prodrug E-64d, have been instrumental in elucidating the role of specific cysteine proteases, namely cathepsin B and calpains, in both Aβ production and tau pathology. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Amyloid Cascade and Beyond

The amyloid cascade hypothesis has long been the dominant model for Alzheimer's disease pathogenesis, positing that the accumulation of Aβ is the primary event leading to neuronal dysfunction and cognitive decline.[1] Aβ peptides are generated through the sequential cleavage of APP by β-secretase and γ-secretase.[2] While BACE1 is the principal β-secretase, studies have suggested the involvement of other proteases in APP processing.[3][4] Furthermore, the pathological modifications of the tau protein are a critical component of AD pathology.[5] This has led to the exploration of therapeutic strategies targeting enzymes involved in both of these pathological processes.

This compound is a natural product isolated from Aspergillus japonicus that acts as an irreversible inhibitor of a broad range of cysteine proteases, including cathepsins and calpains.[6][7] Its prodrug, E-64d, is an ethyl ester form that exhibits improved cell permeability and is rapidly hydrolyzed to the active this compound form in vivo.[3] This guide will delve into the specific applications of this compound and E-64d in dissecting the roles of these proteases in Alzheimer's disease.

Mechanism of Action of this compound

This compound functions as a mechanism-based irreversible inhibitor of cysteine proteases.[7] Its structure contains a trans-epoxysuccinyl group that is critical for its inhibitory activity. The catalytic cysteine residue in the active site of the target protease performs a nucleophilic attack on one of the epoxide carbons of this compound. This results in the formation of a stable covalent thioether bond, thereby permanently inactivating the enzyme.[7] this compound is known to inhibit a range of papain-like cysteine proteases, including cathepsins B, H, and L, as well as the calcium-activated neutral proteases, calpain-1 and calpain-2.[3][6] Notably, it does not inhibit the aspartyl protease BACE1.[3]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of the this compound prodrug, E-64d, in animal models of Alzheimer's disease. These studies primarily utilized transgenic mice expressing human APP (AβPP) and guinea pigs, which naturally express an APP sequence similar to humans.[3][8]

Table 1: Dose-Dependent Effects of Oral E-64d on Aβ Levels in Guinea Pigs (1-week treatment) [1][3][8]

| E-64d Dose (mg/kg/day) | Brain Aβ40 Reduction (%) | Brain Aβ42 Reduction (%) | CSF Aβ40 Reduction (%) | CSF Aβ42 Reduction (%) | Plasma Aβ40 Reduction (%) | Plasma Aβ42 Reduction (%) |

| 1 | Significant | Significant | Significant | Significant | Significant | Significant |

| 10 | ~90 | ~90 | ~90 | ~90 | ~90 | ~92 |

Table 2: Effects of Oral E-64d on APP Processing and Enzyme Activity in Guinea Pigs (1-week treatment) [3][8]

| E-64d Dose (mg/kg/day) | Brain CTFβ Reduction (%) | Brain Cathepsin B Activity Reduction (%) | Brain BACE1 Activity Change (%) |

| 10 | Up to 50 | 91 | +20 |

Table 3: Effects of Oral E-64d on Brain Pathology in Transgenic AD Mice [3]

| Treatment | Brain Aβ40 Reduction | Brain Aβ42 Reduction | Amyloid Plaque Reduction | Brain CTFβ Reduction | Brain Cathepsin B Activity Reduction | Brain BACE1 Activity Change | Memory Deficit Improvement |

| E-64d | Significant | Significant | Significant | Significant | Significant | Increased | Improved |

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathways

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. This compound has been instrumental in demonstrating the role of cathepsin B as an alternative β-secretase in the amyloidogenic pathway.

Calpain-Mediated Tau Pathology

Calpains are calcium-activated proteases that become dysregulated in Alzheimer's disease. Their overactivation contributes to tau pathology through direct cleavage of tau and by activating kinases that hyperphosphorylate tau. This compound inhibits calpain activity, thereby mitigating these pathological events.

Experimental Workflow for In Vivo E-64d Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of E-64d in a transgenic mouse model of Alzheimer's disease.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound/d.

Oral Administration of E-64d in a Mouse Model of Alzheimer's Disease

Objective: To deliver E-64d systemically to assess its effects on brain pathology and cognitive function.

Materials:

-

Transgenic AD mice (e.g., AβPP Lon)

-

E-64d

-

Vehicle (e.g., Dimethyl sulfoxide - Me2SO)

-

Standard mouse chow or gavage feeding tubes

Protocol (Oral Gavage): [8]

-

Prepare a stock solution of E-64d in the chosen vehicle (e.g., Me2SO).

-

On the day of administration, dilute the stock solution to the desired final concentrations (e.g., 0.1, 1.0, 5, and 10 mg/kg).

-

Gently restrain the mouse and measure the appropriate length for gavage tube insertion (from the tip of the nose to the last rib).

-

Carefully insert the gavage tube into the esophagus and administer the E-64d solution or vehicle control.

-

Administer daily for the duration of the study (e.g., one week).

Protocol (Medicated Chow):

-

Incorporate a calculated amount of E-64d into the powdered mouse chow to achieve the desired daily dose based on average food consumption.

-

Thoroughly mix to ensure even distribution.

-

Provide the medicated or control chow to the respective groups of mice ad libitum for the study duration.

Morris Water Maze Test

Objective: To assess spatial learning and memory deficits.

Materials:

-

Circular water tank (pool)

-

Escape platform

-

Water (made opaque with non-toxic paint)

-

Video tracking system and software

-

High-contrast spatial cues around the room

-

Setup: Fill the pool with water and place the escape platform 1 cm below the water surface in a fixed quadrant. Ensure the water is opaque. Arrange distinct spatial cues around the pool.

-

Acquisition Phase (e.g., 5 days):

-

Gently place the mouse into the water facing the pool wall at one of four starting positions.

-

Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.

-

If the mouse finds the platform, allow it to remain there for 15-20 seconds.

-

If the mouse does not find the platform within 60 seconds, guide it to the platform and allow it to stay for 20 seconds.

-

Perform multiple trials per day for each mouse, varying the starting position.

-

-

Probe Trial (e.g., Day 6):

-

Remove the escape platform from the pool.

-

Place the mouse in the pool and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located.

-

Aβ ELISA in Brain Tissue

Objective: To quantify the levels of Aβ40 and Aβ42 in brain homogenates.

Materials:

-

Frozen brain tissue

-

Homogenization buffer (e.g., TBS with protease inhibitors)

-

Extraction buffer (e.g., 70% formic acid)

-

Neutralization buffer

-

Commercial Aβ40 and Aβ42 ELISA kits

-

Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C. The supernatant contains the soluble Aβ fraction.

-

Extraction of Insoluble Aβ: Resuspend the pellet in 70% formic acid and sonicate.

-

Centrifugation: Centrifuge again at high speed.

-

Neutralization: Carefully collect the supernatant and neutralize the formic acid with a neutralization buffer.

-

ELISA: Follow the manufacturer's instructions for the Aβ40 and Aβ42 ELISA kits to quantify the Aβ levels in both the soluble and insoluble fractions.

Cathepsin B Activity Assay

Objective: To measure the enzymatic activity of cathepsin B in brain lysates.

Materials:

-

Brain tissue lysate

-

Cathepsin B activity assay kit (containing lysis buffer, reaction buffer, and a fluorogenic substrate like Z-RR-AFC)

-

96-well black microplate

-

Fluorometer

-

Sample Preparation: Prepare brain tissue lysates according to the kit's instructions, typically involving homogenization in a provided lysis buffer and centrifugation.

-

Assay Setup: In a 96-well plate, add the cell lysate to the appropriate wells. Include positive and negative controls as per the kit's manual.

-

Reaction Initiation: Add the reaction buffer and the fluorogenic cathepsin B substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC). The fluorescence intensity is proportional to the cathepsin B activity.

BACE1 Activity Assay

Objective: To measure the enzymatic activity of BACE1 in brain lysates.

Materials:

-

Brain tissue lysate

-

BACE1 activity assay kit (containing assay buffer, a fluorogenic BACE1 substrate, and a BACE1 inhibitor for control)

-

96-well black microplate

-

Fluorometer

-

Sample Preparation: Prepare brain tissue lysates as described in the kit's protocol.

-

Assay Setup: In a 96-well plate, add the assay buffer, brain lysate, and negative controls (including a BACE1 inhibitor).

-

Reaction Initiation: Add the BACE1 fluorogenic substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorometer pre-set to 37°C and measure the fluorescence kinetically over a period of time (e.g., 10-60 minutes) at the appropriate wavelengths.

-

Data Analysis: Calculate the rate of increase in fluorescence, which is proportional to the BACE1 activity.

Western Blot for CTFβ Detection

Objective: To detect and quantify the levels of the C-terminal β-secretase fragment (CTFβ) of APP.

Materials:

-

Brain tissue lysate

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the C-terminus of APP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

Protein Quantification: Determine the protein concentration of the brain lysates.

-

Sample Preparation: Mix the lysates with Laemmli sample buffer and heat to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the APP C-terminus overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band corresponding to CTFβ.

Conclusion

This compound and its prodrug E-64d have proven to be invaluable tools in Alzheimer's disease research. Their specific inhibition of cysteine proteases has allowed for the detailed investigation of the roles of cathepsin B and calpains in the complex pathophysiology of this disease. The data clearly indicate that inhibition of cathepsin B can significantly reduce Aβ production and amyloid plaque formation in animal models, supporting its role as a β-secretase. Furthermore, the inhibition of calpains by this compound presents a promising avenue for targeting tau pathology. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting these cysteine proteases in the ongoing effort to develop effective treatments for Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. The cysteine protease inhibitor, E64d, reduces brain amyloid-β and improves memory deficits in Alzheimer's disease animal models by inhibiting cathepsin B, but not BACE1, β-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A possible role for cathepsins D, E, and B in the processing of beta-amyloid precursor protein in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calpain-Mediated Tau Cleavage: A Mechanism Leading to Neurodegeneration Shared by Multiple Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cyagen.com [cyagen.com]

- 7. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]

- 8. The cysteine protease inhibitor, E64d, reduces brain amyloid-β and improves memory deficits in Alzheimer’s disease animal models by inhibiting cathepsin B, but not BACE1, β-secretase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. protocols.io [protocols.io]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Cathepsin B abundance, activity and microglial localisation in Alzheimer’s disease-Down syndrome and early onset Alzheimer’s disease; the role of elevated cystatin B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cathepsin B Activity Assay Kit (Fluorometric) (ab65300) | Abcam [abcam.com]

- 15. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

- 18. Frontiers | Non-specific Detection of a Major Western Blotting Band in Human Brain Homogenates by a Multitude of Amyloid Precursor Protein Antibodies [frontiersin.org]

- 19. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Effects of E-64c on Autophagy Pathways

This guide provides a detailed examination of this compound, a widely used tool in autophagy research. We will explore its mechanism of action, its effects on critical autophagy pathways, and the experimental protocols necessary for its effective use in a laboratory setting.

Introduction to Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components.[1] In its primary form, macroautophagy, portions of the cytoplasm are enclosed within double-membraned vesicles called autophagosomes.[1][2][3] These autophagosomes then fuse with lysosomes to form autolysosomes, where the captured contents are degraded by lysosomal hydrolases.[3][4] This process is critical for maintaining cellular homeostasis, especially under stress conditions like nutrient starvation.[1][5] Key protein markers used to monitor autophagy include Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1).[6][7]

This compound: A Cysteine Protease Inhibitor

This compound is a synthetic, irreversible, and specific inhibitor of cysteine proteases.[8] It and its membrane-permeable derivative, E-64d, are widely used in research to target lysosomal proteases.[9][10] this compound specifically inhibits the activity of enzymes like cathepsins B, H, and L, which are crucial for the degradation of proteins within the lysosome.[8][9][11] Its high specificity and low toxicity make it an invaluable tool for dissecting the final stages of the autophagy pathway.[11]

Core Mechanism of this compound in the Autophagy Pathway

The primary effect of this compound on autophagy is the inhibition of the degradation step within the autolysosome.[9] By irreversibly binding to the active site of cysteine proteases like cathepsins, this compound prevents the breakdown of proteins and other macromolecules delivered to the lysosome via autophagosomes.[9][12]

This action does not interfere with the initial stages of autophagy, such as the formation of the autophagosome, nor does it block the fusion of the autophagosome with the lysosome.[13] The direct consequence is the cellular accumulation of autolysosomes filled with undigested cargo.[2][12] This accumulation is a hallmark of late-stage autophagy inhibition.

Impact on Key Autophagy Markers

The blockage of autolysosomal degradation by this compound leads to predictable changes in the levels of key autophagy marker proteins.

-

LC3-II Accumulation : During autophagosome formation, the cytosolic form of LC3 (LC3-I) is converted to a lipid-conjugated form (LC3-II), which is recruited to the autophagosomal membranes.[6] Normally, LC3-II on the inner membrane is degraded along with the cargo after lysosomal fusion.[4] By inhibiting this degradation, this compound causes a significant accumulation of LC3-II, which can be detected by western blot.[14]

-

p62/SQSTM1 Accumulation : The protein p62/SQSTM1 acts as a cargo receptor, binding to ubiquitinated proteins and linking them to the autophagic machinery via its interaction with LC3.[7][15] p62 itself is degraded during the autophagic process.[7] Therefore, when degradation is blocked by this compound, p62 levels accumulate, providing another indicator of inhibited autophagic flux.[7][14][16]

Measuring Autophagic Flux with this compound

Autophagic flux refers to the complete process of autophagy, from the formation of autophagosomes to their final degradation in lysosomes.[17][18] A static measurement of LC3-II levels can be ambiguous; an increase could signify either an induction of autophagy or a blockage in the degradation pathway.[13][19]

This compound is essential for correctly interpreting autophagic activity. By comparing the LC3-II levels in cells under a specific condition with and without the addition of this compound, researchers can quantify the flux. A more substantial increase in LC3-II in the presence of this compound indicates a higher rate of autophagosome formation and delivery to the lysosome, signifying a robust autophagic flux.[13]

| Treatment Condition | Autophagy Induction | Lysosomal Degradation | Expected LC3-II Level | Expected p62 Level | Interpretation |

| Control (Basal) | Normal | Active | Low | Low | Basal autophagic flux is occurring. |

| Autophagy Inducer (e.g., Starvation) | High | Active | Increased (then decreases over time) | Decreased | Autophagic flux is activated. |

| This compound Alone | Normal | Blocked | Increased | Increased | Basal flux is blocked, leading to accumulation. |

| Inducer + this compound | High | Blocked | Highly Increased | Increased | Induced flux is blocked, leading to maximal accumulation. |

Experimental Protocols

Western Blotting for LC3-II and p62 Analysis

This protocol is used to quantify the accumulation of LC3-II and p62 as a measure of autophagic flux.

Materials:

-

Cells of interest

-

This compound and/or other autophagy modulators (e.g., rapamycin, chloroquine)

-

Cell culture medium (complete and starvation medium like EBSS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Primary antibodies (anti-LC3, anti-p62, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat different groups of cells with your compound of interest, a vehicle control, this compound (typically 10-20 µM), and a combination of your compound and this compound. Incubate for a desired period (e.g., 4-24 hours).[11]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).[11]

-

Western Blot: Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary antibodies against LC3, p62, and a loading control overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities. The amount of LC3-II and p62 accumulation in the presence of this compound reflects the autophagic flux.

Fluorescence Microscopy of LC3 Puncta

This method visualizes the accumulation of autophagosomes/autolysosomes.

Materials:

-

Cells stably expressing GFP-LC3 or mRFP-GFP-LC3.

-

Glass-bottom dishes or coverslips.

-

This compound.

-

Fluorescence microscope.

Procedure:

-

Cell Culture: Plate GFP-LC3 expressing cells on glass-bottom dishes.

-

Treatment: Treat cells as described in the western blot protocol.

-

Imaging: Following incubation, wash the cells with PBS. Image the cells live or after fixation using a fluorescence microscope.

-

Analysis: Autophagosomes and autolysosomes will appear as distinct fluorescent puncta. In the presence of this compound, the number and intensity of these puncta are expected to increase, indicating the accumulation of autolysosomes.

-

Tandem mRFP-GFP-LC3: For a more sophisticated analysis of flux, use the tandem mRFP-GFP-LC3 reporter.[18] In neutral pH autophagosomes, both GFP and mRFP fluoresce (yellow puncta). Upon fusion with the acidic lysosome, the GFP signal is quenched, leaving only the mRFP signal (red puncta). This compound treatment will cause an accumulation of yellow puncta because, while fusion occurs, the environment may not become fully degradative, or the turnover of the vesicles is halted.[10][18]

References

- 1. Autophagy - Wikipedia [en.wikipedia.org]

- 2. Detecting autophagy in Arabidopsis roots by membrane-permeable cysteine protease inhibitor E-64d and endocytosis tracer FM4–64 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autophagy in Its (Proper) Context: Molecular Basis, Biological Relevance, Pharmacological Modulation, and Lifestyle Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC3 conjugation system in mammalian autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autophagy: machinery and regulation [microbialcell.com]

- 6. p62/SQSTM1 forms protein aggregates degraded by autophagy and has a protective effect on huntingtin-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. E-64 | Cysteine Protease | Autophagy | Antibacterial | TargetMol [targetmol.com]

- 9. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Autophagy is activated and involved in cell death with participation of cathepsins during stress-induced microspore embryogenesis in barley - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phasing out the bad—How SQSTM1/p62 sequesters ubiquitinated proteins for degradation by autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Autophagy by a Small Molecule through Covalent Modification of the LC3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

E-64c: A Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-64c, also known as Loxistatin Acid or EP475, is a potent, irreversible, and selective inhibitor of cysteine proteases.[1][2][3] It is an analog of E-64, a natural product isolated from Aspergillus japonicus.[4][5] this compound functions by covalently modifying the active site sulfhydryl group of cysteine proteases, thereby inactivating the enzyme.[1] Its specificity for cysteine proteases over other classes of proteases, such as serine proteases, makes it a valuable tool in biochemical research and a potential therapeutic agent.[3] This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound.

Chemical Properties and Structure

This compound is a white to off-white solid with the molecular formula C15H26N2O5.[6] Its chemical and physical properties are summarized in the table below.

Data Presentation: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C15H26N2O5 | [3][6] |

| Molecular Weight | 314.38 g/mol | [2][6] |

| CAS Number | 76684-89-4 | [6] |

| Appearance | White to off-white solid | [6] |

| Purity | ≥98% | [3] |

| Solubility | ||

| ≥31.4 mg/mL in DMSO | [1] | |

| ≥111.8 mg/mL in Ethanol | [1] | |

| Insoluble in H2O | [1] | |

| 20 mg/mL in DMSO | [3] | |

| 30 mg/mL in DMF | [3] | |

| 30 mg/mL in Ethanol | [3] | |

| 1 mg/mL in PBS (pH 7.2) | [3] | |

| Storage | Store at -20°C | [1][3][6] |

Chemical Structure

The chemical structure of this compound is characterized by a trans-epoxysuccinyl group, a leucine residue, and an isoamylamine group.

-

IUPAC Name: (2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid[1]

-

SMILES: CC(C)CCNC(=O)--INVALID-LINK--NC(=O)[C@H]1O[C@@H]1C(=O)O[1][6]

Caption: Chemical structure of this compound.

Mechanism of Action

This compound is an irreversible inhibitor that targets the active site cysteine residue of cysteine proteases. The inhibition mechanism involves the nucleophilic attack of the catalytic cysteine's thiol group on one of the epoxide carbons of this compound. This results in the opening of the epoxide ring and the formation of a stable covalent thioether bond between the inhibitor and the enzyme, leading to irreversible inactivation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. apexbt.com [apexbt.com]

- 4. Differential cathepsin responses to inhibitor-induced feedback: E-64 and cystatin C elevate active cathepsin S and suppress active cathepsin L in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between E-64c and E-64 for Researchers, Scientists, and Drug Development Professionals

Executive Summary

E-64 and its analog, E-64c (also known as loxistatin acid or EP-475), are potent, irreversible inhibitors of cysteine proteases, a class of enzymes implicated in a myriad of physiological and pathological processes. While both compounds share a common reactive epoxide warhead responsible for their inhibitory activity, key structural and physicochemical differences dictate their potency, selectivity, and experimental utility. This technical guide provides a detailed comparison of E-64 and this compound, focusing on their chemical structures, mechanisms of action, inhibitory profiles, and relevant experimental protocols to aid researchers in their selection and application.

Chemical and Structural Differences

E-64 is a natural product isolated from Aspergillus japonicus, characterized by a trans-epoxysuccinyl group linked to a leucyl-agmatine dipeptide. This compound is a synthetic analog of E-64, where the agmatine moiety is replaced with a simpler alkyl group. This seemingly minor modification has profound implications for the molecule's properties.

Key Structural Differences:

-

E-64: Contains a guanidino group at the C-terminus (from the agmatine unit), rendering the molecule highly polar and generally cell-impermeable.

-

This compound: Lacks the bulky and charged guanidino group, resulting in a less polar and more lipophilic molecule, which enhances its cell permeability.[1]

Mechanism of Inhibition

Both E-64 and this compound are mechanism-based irreversible inhibitors that target the active site cysteine residue of their target proteases. The inhibition proceeds via a two-step mechanism:

-

Initial Non-covalent Binding: The inhibitor reversibly binds to the active site of the enzyme.

-

Irreversible Covalent Modification: The catalytic cysteine residue of the protease performs a nucleophilic attack on one of the carbon atoms of the epoxide ring. This results in the opening of the epoxide and the formation of a stable thioether bond between the inhibitor and the enzyme, leading to irreversible inactivation.

The following diagram illustrates the general mechanism of covalent modification of a cysteine protease by E-64 and its analogs.

Comparative Inhibitory Potency

While both E-64 and this compound inhibit a broad range of cysteine proteases, including cathepsins and calpains, this compound generally exhibits higher potency, particularly against certain cathepsins. The quantitative data available for a direct comparison is somewhat limited and often presented in different metrics (IC₅₀ vs. inactivation rate constants). The following tables summarize the available data.

Table 1: Inhibitory Potency of E-64 Against Various Cysteine Proteases

| Protease | IC₅₀ (nM) | Notes |

| Cathepsin K | 1.4[2][3] | Highly potent inhibition. |

| Cathepsin L | 2.5[2][3] | Highly potent inhibition. |

| Cathepsin S | 4.1[2][3] | Highly potent inhibition. |

| Cathepsin B | ~6000[4] | Value obtained from studies on filarial parasite cathepsin B; potent inhibition of mammalian cathepsin B is widely reported.[5][6] |

| Cathepsin H | Inhibited | Specific IC₅₀ value not readily available in comparative studies, but potent inhibition is confirmed.[2][5] |

| Calpain | 570[7] | |

| Papain | 9[6] |

Table 2: Inhibitory Potency of this compound Against Cathepsins B and L

| Protease | Inactivation Rate Constant (k₂/Kᵢ) (M⁻¹s⁻¹) | Notes |

| Cathepsin B | 2.98 x 10⁵[8] | Significantly higher inhibitory potency compared to E-64.[8] |

| Cathepsin L | 2.06 x 10⁵[8] | Significantly higher inhibitory potency compared to E-64.[8] |

Note on Potency Metrics:

-

IC₅₀ (Half-maximal inhibitory concentration): Represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity under specific experimental conditions. It is a common measure of inhibitor potency.

-

k₂/Kᵢ (Inactivation Rate Constant or Specificity Constant): For irreversible inhibitors, this value reflects the overall efficiency of the inhibitor. It incorporates both the initial binding affinity (Kᵢ) and the rate of covalent bond formation (k₂). A higher k₂/Kᵢ value indicates a more efficient and potent inhibitor.

Physicochemical Properties and Cell Permeability

A critical distinction between E-64 and this compound lies in their cell permeability, which dictates their utility in cell-based assays and in vivo studies.

Table 3: Comparison of Physicochemical Properties

| Property | E-64 | This compound |

| Cell Permeability | Generally considered cell-impermeable due to its charged guanidino group.[1] | Cell-permeable due to its increased lipophilicity.[8] |

| Prodrug Form | Not applicable. | The ethyl ester prodrug, E-64d (Loxistatin), is highly cell-permeable and is intracellularly converted to the active this compound by esterases.[1] |

The difference in cell permeability is a key consideration for experimental design. For inhibiting intracellular cysteine proteases, this compound or its prodrug E-64d are the inhibitors of choice. E-64 is more suitable for studies involving purified enzymes or for targeting extracellular proteases.

The following diagram illustrates the differential cellular uptake of E-64, this compound, and its prodrug E-64d.

Experimental Protocols

The following is a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of E-64 or this compound against a specific cysteine protease, such as a cathepsin.

In Vitro Enzyme Inhibition Assay (Determination of IC₅₀ for an Irreversible Inhibitor)

Materials:

-

Recombinant human cathepsin (e.g., Cathepsin B, K, L, or S)

-

Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin L and B, Z-VVR-AMC for Cathepsin K)

-

Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5

-

E-64 or this compound stock solution (in DMSO or water)

-

96-well black microplate

-

Fluorescence microplate reader with appropriate excitation/emission wavelengths for the substrate (e.g., 380/460 nm for AMC-based substrates)

Procedure:

-

Prepare Inhibitor Dilutions: Prepare a series of dilutions of E-64 or this compound in Assay Buffer. A typical concentration range would be from 1 nM to 10 µM.

-

Plate Setup:

-

In the wells of the 96-well plate, add 50 µL of the diluted inhibitor solutions.

-

Include wells with Assay Buffer only as a no-inhibitor control (100% activity).

-

Include wells with a known potent inhibitor or no enzyme as a background control (0% activity).

-

-

Enzyme Addition and Pre-incubation:

-

Add 25 µL of the recombinant cathepsin solution (pre-diluted in Assay Buffer to a working concentration) to each well.

-

Incubate the plate at 37°C for a defined pre-incubation time (e.g., 15, 30, or 60 minutes) to allow for the irreversible inhibition to occur. The pre-incubation time is a critical parameter for irreversible inhibitors and may need to be optimized.

-

-

Initiate Enzymatic Reaction:

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (pre-diluted in Assay Buffer) to all wells.

-

-

Fluorescence Monitoring:

-

Immediately start monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using the microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the progress curves.

-

Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

The following diagram outlines the experimental workflow for determining the IC₅₀ of an irreversible inhibitor.

Conclusion and Recommendations

The choice between E-64 and this compound is primarily dictated by the experimental system. For in vitro studies with purified enzymes, the well-characterized and more affordable E-64 is often sufficient. However, for cell-based assays or in vivo experiments requiring the inhibition of intracellular cysteine proteases, the cell-permeable this compound or its prodrug E-64d are indispensable. The higher potency of this compound against key cathepsins like B and L may also be a deciding factor in its selection for certain applications. Researchers should carefully consider the specific targets and experimental context to make an informed decision on the most appropriate inhibitor for their studies.

References

- 1. Differential cathepsin responses to inhibitor-induced feedback: E-64 and cystatin C elevate active cathepsin S and suppress active cathepsin L in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E 64 | Cathepsin | Tocris Bioscience [tocris.com]

- 3. E-64 | Cell Signaling Technology [cellsignal.com]

- 4. Inhibition of Cathepsin B by E-64 Induces Oxidative Stress and Apoptosis in Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MEROPS - the Peptidase Database [ebi.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

E-64c: A Technical Guide to its Biological Functions and Applications in Cellular Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

E-64c, also known as Loxistatin Acid or EP-475, is a potent, irreversible inhibitor of cysteine proteases. It is the biologically active metabolite of the cell-permeable prodrug E-64d. By covalently modifying the active site cysteine of target enzymes, this compound serves as a critical tool for elucidating the roles of cysteine proteases, particularly cathepsins and calpains, in fundamental cellular processes. This document provides a comprehensive overview of the mechanism of action of this compound, its target specificity, and its profound effects on key cellular pathways, including lysosomal proteolysis, autophagy, and apoptosis. Detailed experimental protocols and quantitative inhibitory data are presented to facilitate its application in research and drug discovery.

Core Mechanism of Action

This compound is a derivative of E-64, a natural product first isolated from Aspergillus japonicus in 1978.[1][2] Its inhibitory activity is conferred by a trans-epoxysuccinyl group.[3] The cell-permeable prodrug, E-64d (loxistatin), is an ethyl ester that readily crosses the cell membrane.[3] Intracellularly, esterases hydrolyze E-64d to its active carboxylic acid form, this compound.[3]

The mechanism of inhibition is an irreversible covalent modification. The thiol group of the active site cysteine residue of a target protease performs a nucleophilic attack on an electrophilic carbon of the epoxide ring on this compound.[1][3][4] This attack opens the epoxide ring and forms a stable, irreversible thioether bond, rendering the enzyme inactive.[2][3]

Target Profile and Quantitative Inhibitory Data

This compound and its related compounds are broad-spectrum inhibitors of papain-family cysteine proteases but do not inhibit serine proteases (with the exception of trypsin) or aspartic proteases.[5][6][7] Its primary targets within the cell are lysosomal cathepsins and cytosolic calpains.[1][8]

The tables below summarize the known quantitative inhibitory data for this compound and the closely related inhibitor E-64. It is important to note the specific compound used in each study, as potency can vary.

Table 1: Quantitative Inhibitory Data for this compound and E-64

| Inhibitor | Target Protease | Species/Context | Inhibitory Value | Value Type | Reference(s) |

|---|---|---|---|---|---|

| This compound | Cathepsin B | Mammalian | 2.98 x 10⁵ M⁻¹s⁻¹ | Inactivation Rate | [8] |

| This compound | Cathepsin L | Mammalian | 2.06 x 10⁵ M⁻¹s⁻¹ | Inactivation Rate | [8] |

| This compound | Cathepsin C | N/A | 140 M⁻¹s⁻¹ | k₂/Kᵢ | [9] |

| E-64 | Cathepsin K | in vitro | 1.4 nM | IC₅₀ | [2][5][10] |

| E-64 | Cathepsin L | in vitro | 2.5 nM | IC₅₀ | [2][5][10] |

| E-64 | Cathepsin S | in vitro | 4.1 nM | IC₅₀ | [2][5][10] |

| E-64 | Cathepsin B | Filarial Parasite | 6 µM | IC₅₀ | [11] |

| E-64 | Papain | in vitro | 9 nM | IC₅₀ | [6][12] |

| E-64 | General Use | in vitro / cells | 1 - 10 µM | Effective Conc. |[2] |

Core Biological Functions and Affected Pathways

Inhibition of Lysosomal Proteolysis and Autophagy

Autophagy is a fundamental cellular degradation pathway where cytoplasmic components are engulfed in double-membraned vesicles called autophagosomes.[13] These vesicles then fuse with lysosomes to form autolysosomes, where the captured contents are degraded by lysosomal hydrolases, including cysteine cathepsins.[13]

This compound, by inhibiting cathepsins B and L, blocks this final degradation step.[10][13] This leads to the accumulation of autolysosomes and autophagic substrates, such as the lipidated form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II).[14] This property makes this compound and its prodrug E-64d invaluable tools for studying "autophagic flux"—the complete process of autophagy from initiation to degradation.[14][15] An increase in LC3-II levels in the presence of this compound compared to its absence indicates an active autophagic flux.

Modulation of Apoptosis

The role of this compound in apoptosis (programmed cell death) is context-dependent.

Pro-Apoptotic Effects: In some biological systems, such as filarial parasites and certain cancer cell lines, this compound acts as an inducer of apoptosis.[6][11][16] Studies in parasites suggest that inhibition of cathepsin B by E-64 generates oxidative stress through the increased production of reactive oxygen species (ROS).[16] This can lead to mitochondrial membrane permeabilization, cytochrome c release, and the activation of effector caspases (or caspase-like proteases), ultimately executing the apoptotic program.[11][16]

Anti-Apoptotic Effects: Conversely, E-64 and its derivatives have also been reported to protect cells from apoptosis.[2][11] This is often attributed to the inhibition of calpains, which can cleave and activate pro-apoptotic proteins like Bid and caspases, or the inhibition of lysosomal membrane permeabilization, which prevents the release of cathepsins into the cytosol where they can trigger the apoptotic cascade.

Calpain-Mediated Cellular Processes

This compound is an effective inhibitor of calpains, a family of calcium-activated neutral cysteine proteases.[9][17] Calpains are involved in a vast array of cellular functions, including cytoskeletal remodeling, signal transduction, and cell cycle progression.

-

Neuroprotection: In models of cerebral ischemia, this compound has been shown to prevent the degradation of calpain substrates like microtubule-associated protein 2 (MAP2), a protein crucial for neuronal structure.[8] This inhibitory action helps preserve cytoskeletal integrity and provides a neuroprotective effect.[8]

-

Signal Transduction: Calpains can proteolytically modify signaling proteins, such as Protein Kinase C (PKC). In certain disease models like Chediak-Higashi syndrome, E-64-d (the prodrug of this compound) was shown to protect PKC from calpain-mediated proteolysis, thereby restoring its normal activity and correcting cellular abnormalities.[18][19]

Key Experimental Protocols

In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines a fluorometric assay to determine the inhibitory potency (IC₅₀) of this compound against a specific cysteine protease.

-

Materials:

-

Recombinant human cathepsin (e.g., Cathepsin L).

-

Fluorogenic cathepsin substrate (e.g., Z-FR-AMC).

-

Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5.

-

This compound stock solution (in DMSO or water).

-

96-well black, flat-bottom microplate.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer. A typical final concentration range is 1 nM to 10 µM.

-

In the wells of the 96-well plate, add 50 µL of the diluted this compound solutions. Include wells with Assay Buffer only for "no inhibitor" (100% activity) and "no enzyme" (background) controls.

-

Add 25 µL of the recombinant cathepsin solution (pre-diluted in Assay Buffer) to each well.

-

Incubate the plate at 37°C for a defined pre-incubation time (e.g., 30 minutes) to allow for irreversible inhibition.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

-

Immediately monitor the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals for 30-60 minutes at 37°C.

-

Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the fluorescence vs. time curve.

-

Calculate the percentage of inhibition relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[20]

-

Cell-Based Autophagy Flux Assay using Western Blot

This protocol describes how to use E-64d (the cell-permeable prodrug) to measure autophagic flux by assessing LC3-II accumulation.

-

Materials:

-

Cell line of interest.

-

Complete and starvation (e.g., EBSS) culture media.

-

E-64d stock solution (in DMSO).

-

RIPA lysis buffer with protease/phosphatase inhibitors.

-

Primary antibodies: Rabbit anti-LC3, Mouse anti-β-Actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere and reach ~70-80% confluency.

-

Prepare four treatment conditions: (1) Control (complete media), (2) E-64d only (in complete media), (3) Autophagy induction (starvation media), (4) Autophagy induction + E-64d. A typical final concentration for E-64d is 10-20 µM.

-

Aspirate the medium and replace it with the treatment media. Incubate for a defined period (e.g., 4-6 hours).

-

Wash cells with ice-cold PBS and lyse them directly in the wells with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20 µg) in Laemmli sample buffer.

-